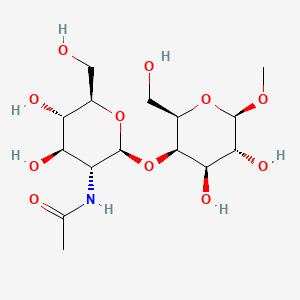
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside is a complex carbohydrate derivative It is a disaccharide composed of a galactose and a glucosamine unit, where the glucosamine is acetylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of methyl beta-D-galactopyranoside with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of the glucosamine unit to the galactose unit in a highly specific manner, allowing for large-scale production with high purity.
化学反応の分析
Types of Reactions
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group on the galactose unit can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for hydroxyl group substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Tosylated derivatives.
科学的研究の応用
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
作用機序
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The acetylated glucosamine unit can mimic natural substrates of glycosyltransferases, influencing glycosylation pathways. Additionally, it can bind to lectins and other carbohydrate-binding proteins, modulating cellular signaling and immune responses.
類似化合物との比較
Similar Compounds
- Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-mannopyranoside
- Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-xylopyranoside
Uniqueness
Methyl 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both galactose and acetylated glucosamine units. This structure imparts distinct biochemical properties, making it particularly useful in studying glycosylation and carbohydrate-protein interactions.
特性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)9(20)6(3-17)25-14(8)27-13-7(4-18)26-15(24-2)12(23)11(13)22/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-/m1/s1 |
InChIキー |
UQLGFZAVUDVERV-ZCHDWSNHSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC)CO)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


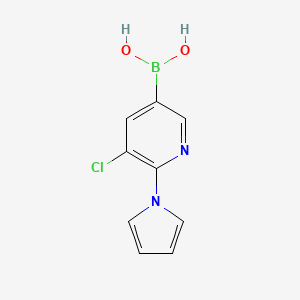
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
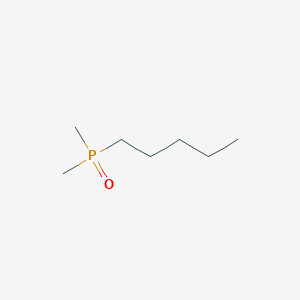
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
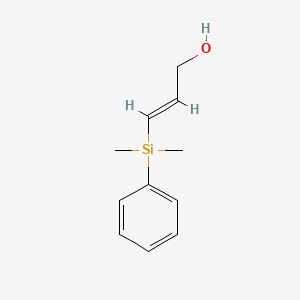
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)


![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
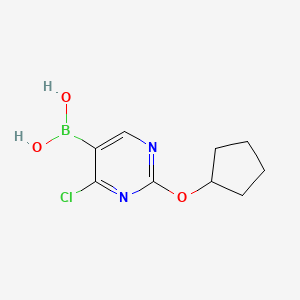
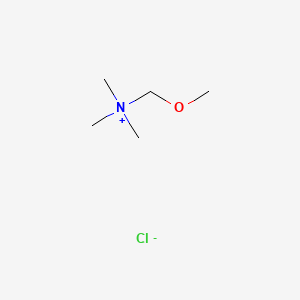

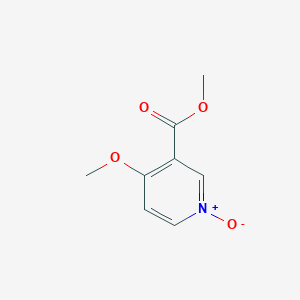
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
